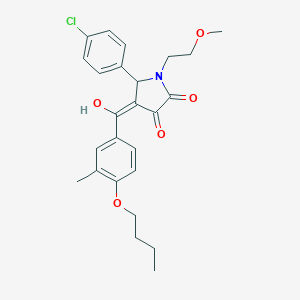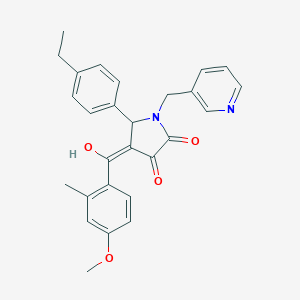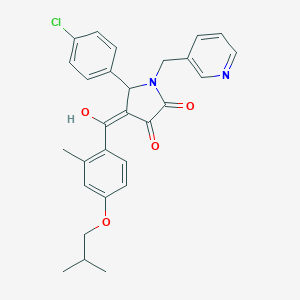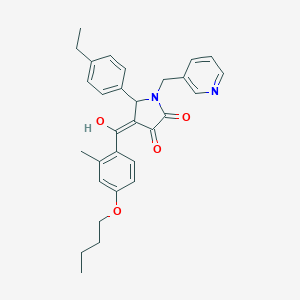![molecular formula C26H22ClNO5 B266893 (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5987-20-2](/img/structure/B266893.png)
(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that is commonly used in scientific research. It is a pyrrolidine-based molecule that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione are complex and varied. This compound has been shown to affect various cellular pathways and processes, including cell cycle regulation, DNA synthesis and repair, and protein synthesis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further study. Additionally, its relatively simple synthesis method and high yield make it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione. One potential area of research is the development of more selective and potent analogs of this compound. Additionally, further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, clinical studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of (4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves several steps. The starting materials include 3,4-dimethoxybenzaldehyde, 3-chloro-4-methylbenzaldehyde, and pyrrolidine-2,3-dione. These materials are combined in the presence of a suitable catalyst and solvent, and the reaction mixture is heated under reflux conditions. The resulting product is then purified using various chromatographic techniques to obtain the desired compound in high yield and purity.
Scientific Research Applications
(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential use as an anti-inflammatory, antidiabetic, and antiviral agent.
properties
CAS RN |
5987-20-2 |
|---|---|
Product Name |
(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Molecular Formula |
C26H22ClNO5 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22ClNO5/c1-15-9-11-18(14-19(15)27)28-23(17-10-12-20(32-2)21(13-17)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22+ |
InChI Key |
CAMHAXWTGUFIHJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)




![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)